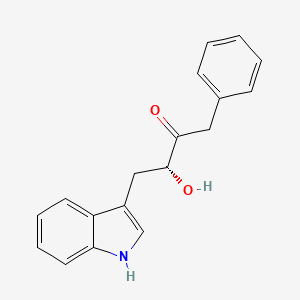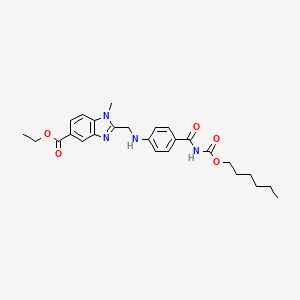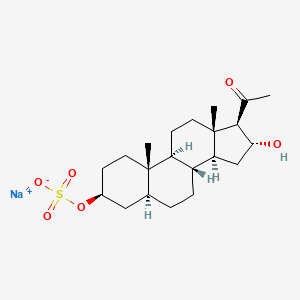
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt is a steroidal compound with significant biological and chemical properties. It is a derivative of pregnane, a type of steroid, and is characterized by the presence of hydroxyl groups at the 3beta and 16alpha positions, a ketone group at the 20th position, and a sulfate group at the 3rd position. This compound is often used in scientific research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt typically involves multiple steps, starting from a suitable steroidal precursor The hydroxylation at the 3beta and 16alpha positions can be achieved through specific enzymatic reactions or chemical hydroxylation methods
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group at the 20th position can be reduced to form secondary alcohols.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: It has potential therapeutic applications due to its ability to interact with specific receptors and enzymes.
Industry: The compound is used in the development of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt involves its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to steroid receptors and influence gene expression or enzyme activity, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3beta,11alpha-Dihydroxy-5alpha-pregnan-20-one
- 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one
- 16alpha-Chloro-3beta-hydroxy-5-pregnen-20-one acetate
Uniqueness
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt is unique due to the presence of both hydroxyl and sulfate groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a variety of chemical reactions and interact with specific biological targets, making it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C21H33NaO6S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
sodium;[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O6S.Na/c1-12(22)19-18(23)11-17-15-5-4-13-10-14(27-28(24,25)26)6-8-20(13,2)16(15)7-9-21(17,19)3;/h13-19,23H,4-11H2,1-3H3,(H,24,25,26);/q;+1/p-1/t13-,14-,15+,16-,17-,18+,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
SUCSOKYYCMSXHB-KZDIFFHXSA-M |
Isomerische SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
Kanonische SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)


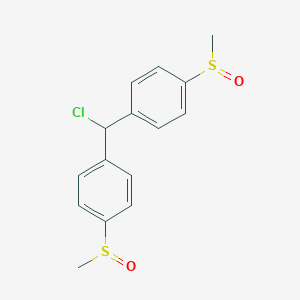
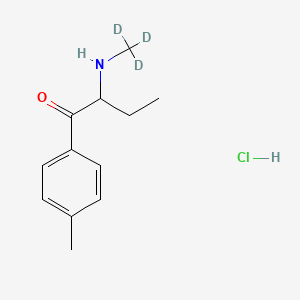
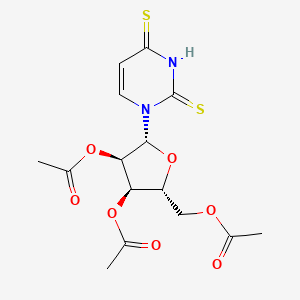
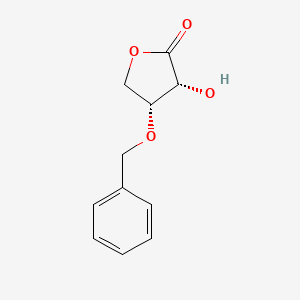
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)

